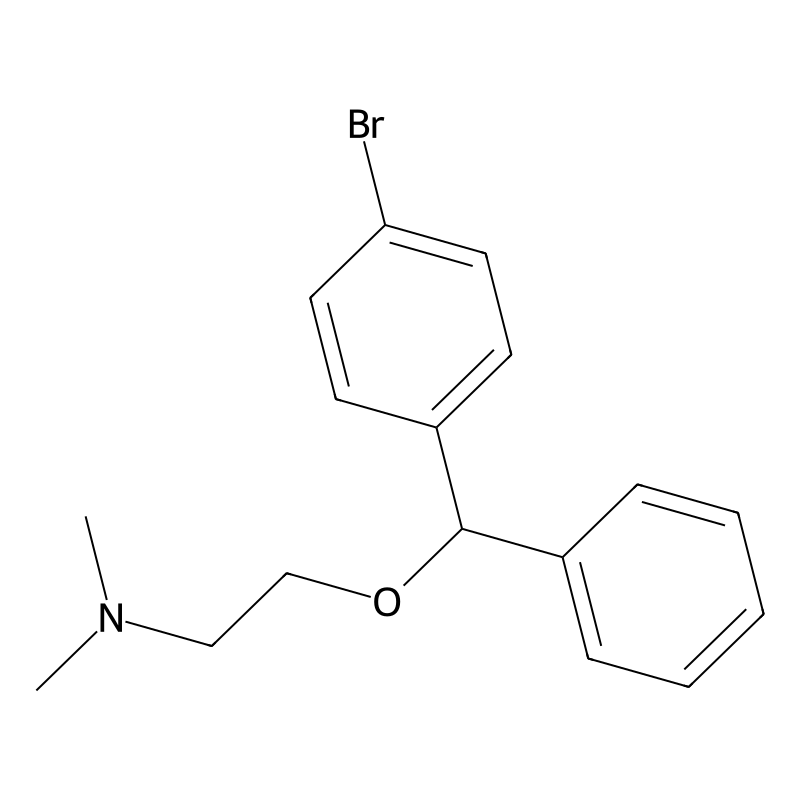

Bromazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Energy Storage

Application Summary: Bromazine is used in the development of Zinc-Bromine Flow Batteries (ZBFBs) . These batteries are considered promising candidates for large-scale stationary energy storage due to their inherent scalability, flexibility, low cost, and environmentally friendly characteristics .

Methods of Application: The development of ZBFBs involves the design of various components such as electrodes, separators, and electrolytes . The focus is on understanding the fundamental electrochemistry and functional components of ZBFBs, with an emphasis on the technical challenges of reaction chemistry, development of functional materials, and their application in ZBFBs .

Results or Outcomes: Their continued development still presents challenges associated with electrodes, separators, electrolyte, as well as their operational chemistry .

Neurology

Application Summary: Bromazine hydrochloride has been studied for its effects on complex, coordinated, reflex activity in albino rats .

Methods of Application: In the study, Bromazine hydrochloride was administered to albino rats in oral and subcutaneous doses up to 200 mg./kg. of body weight .

Results or Outcomes: The study found that Bromazine hydrochloride had no effect upon a measurement of complex, coordinated, reflex activity in albino rats .

Medicine

Application Summary: Bromazine, sold under the brand names Ambodryl, Ambrodil, and Deserol among others, is an antihistamine and anticholinergic medication of the ethanolamine class . It is an analogue of diphenhydramine with a bromine substitution on one of the phenyl rings .

Methods of Application: Bromazine is administered orally and is used to treat symptoms of allergies, hay fever, and the common cold . These symptoms include rash, itching, watery eyes, itchy eyes/nose/throat, cough, runny nose, and sneezing .

Results or Outcomes: Bromazine is effective in relieving allergy symptoms, but continuous and/or cumulative use of anticholinergic medications, including first-generation antihistamines, is associated with a higher risk for cognitive decline and dementia in elderly people .

Bromazine is a compound that falls under the category of phenothiazine derivatives, primarily known for its use as an antipsychotic medication. It is characterized by its structure, which includes a bromine atom attached to a phenothiazine backbone. The compound is notable for its sedative and antipsychotic properties, making it significant in the treatment of various psychiatric disorders. Bromazine's chemical formula is C₁₄H₁₂BrN₃S, and it exhibits a range of pharmacological effects due to its ability to interact with various neurotransmitter systems in the brain.

- Electrophilic Substitution: The presence of the bromine atom enhances the electrophilic nature of the aromatic ring, allowing for further substitution reactions. For example, it can react with alkyl halides to form N-alkylated derivatives.

- Reduction Reactions: Bromazine can be reduced to form less polar derivatives, which may have altered biological activity.

- Oxidation: The sulfur atom in the phenothiazine structure can be oxidized to form sulfoxides or sulfones, which may exhibit different pharmacological properties.

These reactions are essential for modifying the compound for pharmaceutical applications or studying its mechanism of action.

Bromazine exhibits a range of biological activities:

- Antipsychotic Effects: It is primarily used to treat schizophrenia and other psychotic disorders by blocking dopamine receptors in the brain, which helps reduce symptoms such as hallucinations and delusions.

- Sedative Properties: Bromazine has sedative effects, making it useful in managing anxiety and agitation.

- Antiemetic Activity: It can also be effective in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or surgery.

Research indicates that bromazine's efficacy may be attributed to its interaction with serotonin and histamine receptors in addition to dopamine receptors.

Bromazine can be synthesized through several methods:

- Bromination of Phenothiazine: The most common method involves brominating phenothiazine using bromine or brominating agents like N-bromosuccinimide. This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

- Alkylation Reactions: Subsequent alkylation of the nitrogen atom in the phenothiazine structure can yield various derivatives of bromazine, enhancing its pharmacological profile.

- Multistep Synthesis: Advanced synthetic routes may involve multiple steps, including oxidation and reduction processes, to achieve specific modifications that improve efficacy or reduce side effects.

Bromazine is primarily utilized in clinical settings for:

- Psychiatric Treatments: As an antipsychotic agent, it is prescribed for managing schizophrenia and other severe mental health conditions.

- Sedation: It is used in preoperative settings to calm patients before surgical procedures.

- Antiemetic Use: Its ability to control nausea makes it beneficial for patients experiencing chemotherapy-induced vomiting.

Studies on bromazine have revealed significant interactions with various neurotransmitter systems:

- Dopaminergic System: Bromazine acts as a dopamine antagonist, which is crucial for its antipsychotic effects. This interaction helps mitigate symptoms associated with dopamine dysregulation in psychotic disorders.

- Serotonergic System: Research indicates that bromazine also interacts with serotonin receptors, contributing to its sedative and anxiolytic properties.

- Histaminergic System: Its action on histamine receptors may explain some of its sedative effects, as antihistamines are known to induce drowsiness.

Bromazine shares structural and functional similarities with several other compounds within the phenothiazine class and related classes. Here are some comparable compounds:

| Compound Name | Chemical Structure | Key Characteristics |

|---|---|---|

| Chlorpromazine | C₁₄H₁₄ClN₃S | First-generation antipsychotic; strong dopamine antagonist. |

| Thioridazine | C₁₄H₁₈N₂S | Antipsychotic with sedative properties; affects serotonin receptors. |

| Fluphenazine | C₂₁H₂₄F₂N₂S | Long-acting antipsychotic; primarily used for schizophrenia treatment. |

| Perphenazine | C₁₈H₁₈N₂S | Antipsychotic with similar mechanisms; used for acute psychosis. |

Uniqueness of Bromazine

Bromazine's uniqueness lies in its specific bromination at the phenothiazine structure, which enhances its pharmacological profile compared to other compounds like chlorpromazine or thioridazine. This modification allows for distinct interactions with neurotransmitter systems, potentially leading to different therapeutic outcomes or side effect profiles. Additionally, bromazine's sedative properties may be more pronounced than those of some other antipsychotics, making it a valuable option in specific clinical scenarios.

Traditional Synthetic Routes

Grignard Reaction Protocols

The synthesis of bromazine begins with a critical Grignard reaction between phenylmagnesium bromide and p-bromobenzaldehyde to produce (4-bromophenyl)(phenyl)methanol (p-bromobenzhydrol). In this reaction, the nucleophilic carbon attached to magnesium in the Grignard reagent attacks the electrophilic carbonyl carbon of p-bromobenzaldehyde, forming an alkoxide intermediate that yields p-bromobenzhydrol upon protonation during workup.

The Grignard reaction is particularly effective due to the strong nucleophilic nature of the Grignard carbon, which bears a partial negative charge. As noted in studies of similar reactions, the carbon attached to the magnesium atom is highly nucleophilic and readily attacks the partially positive carbonyl carbon. This reaction represents the foundational step in bromazine synthesis, establishing the core molecular structure upon which subsequent modifications are made.

Proper execution of this Grignard reaction requires stringent anhydrous conditions, as the presence of water would rapidly deactivate the Grignard reagent. The reaction is typically conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Solvent | Anhydrous ether or THF | Prevents Grignard reagent deactivation |

| Temperature | Room temperature with controlled cooling | Minimizes side reactions |

| Addition Rate | Slow, controlled addition | Prevents overheating and unwanted side reactions |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of Grignard reagent |

| Magnesium | Fresh turnings or powder | Enhances surface area for reaction |

| Activation | Iodine crystal (optional) | Initiates Grignard reagent formation |

A significant concern during the Grignard reaction is the formation of side products, particularly biphenyl, which results from coupling between unreacted bromobenzene and the Grignard reagent. Research has demonstrated that biphenyl formation is favored by high concentrations of bromobenzene and increased reaction temperature. Careful monitoring and control of these parameters are essential for maximizing the yield of the desired p-bromobenzhydrol intermediate.

Halogenation and Etherification Steps

Following successful formation of p-bromobenzhydrol, the second step in bromazine synthesis involves halogenation with acetyl bromide in benzene solvent to produce p-bromo-benzhydrylbromide (CAS: 18066-89-2). This reaction proceeds through an electrophilic substitution mechanism, where the hydroxyl group is replaced by a bromine atom.

The halogenation step is typically conducted under reflux conditions to ensure complete conversion. The reaction mechanism involves protonation of the hydroxyl group, creating a good leaving group that is subsequently displaced by the bromide ion. This transformation is crucial as it creates a reactive intermediate for the subsequent etherification step.

The final step in the traditional synthetic pathway is etherification with 2-dimethylaminoethanol (deanol), which completes the synthesis of bromazine. This reaction forms the characteristic ether linkage in the bromazine structure and introduces the dimethylamino functionality that is essential for its pharmacological activity. The etherification typically proceeds under basic conditions to facilitate the nucleophilic attack of deanol's hydroxyl group on p-bromo-benzhydrylbromide.

Once the free base is obtained, treatment with hydrogen chloride yields bromazine hydrochloride, the pharmaceutically utilized salt form. The complete traditional synthetic route can be represented as follows:

| Step | Reagents | Conditions | Key Considerations |

|---|---|---|---|

| Grignard Reaction | Phenylmagnesium bromide, p-bromobenzaldehyde | Anhydrous, room temp | Moisture control, slow addition |

| Halogenation | Acetyl bromide, benzene | Reflux | Solvent toxicity, reaction control |

| Etherification | Deanol, base | 25-30°C | Complete conversion, side reactions |

| Salt Formation | HCl, THF | Room temperature | Purity of final product |

The salt formation step is critical for increasing water solubility and stability of the final product. In some industrial processes, sodium borohydride reduction facilitates this transformation, and the use of Amberlyst 15(H) catalyst has been reported to optimize the etherification and subsequent salt formation steps.

Purification and Yield Optimization

Purification of bromazine hydrochloride presents several challenges due to potential impurities from each synthetic step. While specific purification methods for bromazine are not extensively detailed in literature, general principles suggest a multi-step approach involving recrystallization from suitable solvent systems, potentially followed by column chromatography for higher purity requirements.

For industrial-scale production, purification often involves rectification through distillation columns. Similar to bromine purification processes, this may include separating impurities through efficient phase separation techniques. The use of QVF shell and tube heat exchangers with tubes made of borosilicate glass 3.3 or SiC provides the corrosion resistance necessary for handling brominated compounds during purification.

Recent advances in process optimization have employed sophisticated machine learning techniques to identify optimal reaction conditions. Bayesian multi-objective optimization algorithms, such as Thompson sampling efficient multi-objective optimization (TSEMO), have demonstrated success in optimizing competing objectives like yield maximization and impurity minimization. In one documented case applying such techniques to similar organic synthesis:

"The algorithm successfully identified a set of optimal conditions corresponding to the trade-off between yield and impurity in different optimization campaigns. Furthermore, the optimization results and Gaussian process (GP) surrogate models within TSEMO were further analyzed to infer the operating regime of the system for different mixing intensifications".

Application of such advanced optimization strategies to bromazine synthesis could potentially improve yields from the current industrial standards. Optimization efforts typically focus on several key parameters:

| Optimization Parameter | Strategy | Expected Outcome |

|---|---|---|

| Reagent Ratios | Systematic variation | Determination of optimal stoichiometry |

| Reaction Temperature | Controlled studies | Balance between rate and selectivity |

| Reaction Time | Time-course analysis | Identification of optimal conversion point |

| Mixing Efficiency | Variable intensity mixing | Improved mass transfer and reaction kinetics |

| Catalyst Systems | Screening studies | Enhanced selectivity and rate |

Flow chemistry approaches may offer additional advantages for optimizing bromazine synthesis. The controlled environment of continuous flow reactors can potentially mitigate side reactions through precise temperature control and improved mixing, particularly beneficial for the exothermic Grignard reaction step.

Alternative Synthetic Approaches

Catalytic Bromination Methods

While traditional bromazine synthesis relies on a sequential multi-step approach, catalytic bromination methods offer promising alternatives that could potentially streamline the process. One notable approach involves zinc-catalyzed selective aromatic bromination, which demonstrates excellent para-selectivity—a critical feature for bromazine synthesis given its para-bromine substitution pattern.

Research has shown that catalysts comprising zinc salt (particularly zinc bromide) adsorbed on inert supports like silica, alumina, or acid-activated clay facilitate highly selective aromatic bromination. The catalyst is typically activated by heating to temperatures between 150-300°C, with optimal performance observed at catalyst loadings of 0.1-3.0 mmol of zinc salt per gram of support material.

The zinc-catalyzed bromination protocol involves treating the aromatic compound with elemental bromine in the presence of the prepared catalyst, preferably in the dark to minimize bromine radical formation which would reduce selectivity. Various solvents have been evaluated for this reaction, with dichloromethane and hexane providing superior para-selectivity:

| Catalyst System | Support Material | Solvent | Para-Selectivity | Reaction Conditions |

|---|---|---|---|---|

| ZnBr₂ (1.75 mmol/g) | Silica | Hexane | Highest | Room temperature, dark |

| ZnBr₂ (1.0 mmol/g) | K-10 clay | Hexane | Good | Room temperature, dark |

| ZnBr₂ (1-2 mmol/g) | Alumina | Dichloromethane | Moderate | Room temperature, dark |

Another innovative approach involves electrochemical bromination using advanced catalysts. Recent research demonstrated a highly efficient electrochemical bromine evolution reaction over vacancy-rich Co₃O₄ using inexpensive NaBr as the bromine source. This system operates at remarkably low overpotentials (within 50 mV) to catalyze the bromine evolution reaction at industrially relevant current densities.

The electrochemical approach offers several advantages for potential bromazine synthesis:

"The in-situ produced Br₂ works very effectively in the bromination of arenes, achieving overall bromination Faradaic efficiencies greater than 90%. The as-developed electrochemical bromine evolution approach can be easily scaled up to synthesize a kilogram scale of bioactive molecules".

This method represents a significant advancement toward more sustainable bromine chemistry, potentially applicable to bromazine production, particularly for introducing the para-bromo functionality on the aromatic ring.

Green Chemistry Modifications

Environmental concerns associated with traditional bromazine synthesis, particularly the use of benzene as a solvent and the generation of substantial waste, have motivated exploration of greener alternatives. Several promising approaches have emerged that align with principles of green chemistry.

Heterogeneous photocatalysis using TiO₂ offers a "green synthesis" route for bromine from bromide under mild conditions. This approach eliminates the need for handling elemental bromine directly, instead generating it in situ from bromide sources under controlled conditions. The photocatalytic process operates under mild aqueous conditions, significantly reducing environmental impact compared to traditional methods.

Another innovative approach utilizes DMSO as a multifunctional reagent—serving simultaneously as solvent, oxidant, and oxygen source. Mechanistic studies using oxygen-18 labeled DMSO have confirmed that DMSO acts as the oxygen source in these reactions, offering an atom-efficient alternative to traditional methods. This approach demonstrates good tolerance for various functional groups and excellent diastereoselectivity, with anti/syn addition ratios ranging from 6.4/1 to 20/1.

A comparison of green chemistry approaches potentially applicable to bromazine synthesis reveals:

| Green Chemistry Approach | Key Advantages | Potential Applications in Bromazine Synthesis | Environmental Benefits |

|---|---|---|---|

| TiO₂ Photocatalysis | Mild conditions, aqueous medium | Bromine generation for halogenation step | Elimination of hazardous reagents |

| DMSO-based Methods | Atom economy, reduced waste | Alternative halogenation pathway | Reduced toxic waste streams |

| Electrochemical Bromination | Energy efficiency, high selectivity | Direct para-bromination of phenyl rings | Lower energy consumption |

| Microwave-assisted Synthesis | Accelerated reactions, energy savings | Enhancement of all synthesis steps | Reduced energy requirements |

| Novel Bromonium Ion Methods | Halide conservation, safer conditions | Alternative bromination pathway | Conservation of resources |

Microwave-assisted synthesis represents another promising green chemistry modification. Research has demonstrated that microwave conditions can significantly accelerate bromination reactions while providing higher yields compared to conventional heating methods. One study reported:

"Several new isothiazolopyridines, pyridothiazines and pyridothiazepines have been synthesized using both traditional methods and microwave assisted conditions. Some of these compounds were prepared using microwave-assisted reaction conditions, that provided higher yields in shorter times than the conventional methods".

Application of microwave technology to bromazine synthesis could potentially reduce reaction times and energy consumption while improving yields across multiple steps of the synthetic pathway.

Comparative Analysis of Synthetic Efficiency

A comprehensive analysis of the various synthetic approaches for bromazine must consider multiple factors including yield, reaction time, environmental impact, cost-effectiveness, and scalability. While direct comparative data specifically for bromazine synthesis is limited in literature, analysis of related bromination processes provides valuable insights.

The traditional multi-step synthesis utilizing Grignard chemistry, halogenation, and etherification has established precedent in literature but presents several challenges. The use of moisture-sensitive reagents requires stringent anhydrous conditions, and benzene—a known carcinogen—in the halogenation step raises significant environmental and safety concerns.

Catalytic approaches offer improved selectivity and potentially reduced waste streams but may require specialized catalysts that increase costs. The zinc-catalyzed selective bromination system demonstrates excellent para-selectivity but necessitates careful catalyst preparation and handling.

| Synthetic Approach | Yield Potential | Process Complexity | Environmental Impact | Scalability | Cost Factors |

|---|---|---|---|---|---|

| Traditional (Grignard) | 70-85% overall | High (multiple steps) | Significant (toxic solvents) | Established | Moderate |

| Zinc-catalyzed Bromination | 75-90% | Moderate | Reduced | Good | Higher catalyst costs |

| Electrochemical Method | >90% Faradaic efficiency | Moderate | Low | Excellent | Equipment investment |

| Photocatalytic Approaches | Variable | Moderate | Very low | Moderate | Specialized equipment |

| DMSO-based Methods | Good to excellent | Low | Low | Good | Low reagent costs |

| Microwave-assisted | Higher than conventional | Low | Low | Limited | Equipment costs |

Flow chemistry approaches combined with machine learning optimization demonstrate particular promise for future development of bromazine synthesis. Recent studies utilizing Bayesian multi-objective optimization algorithms have shown remarkable success in identifying optimal reaction conditions that balance competing objectives such as yield and purity. The structured data generated through such approaches enables rapid process optimization and knowledge transfer to industrial settings.

The electrochemical approach using Co₃O₄ catalysts represents perhaps the most promising next-generation method, offering exceptional selectivity and efficiency while utilizing inexpensive NaBr as the bromine source. The demonstrated scalability to kilogram-scale synthesis of bioactive molecules suggests viable pathways to industrial implementation for bromazine production.

Pharmacophore Determination

The pharmacophore of Bromazine, chemically known as bromodiphenhydramine, represents a critical structural framework that defines its antihistaminic activity [1] [4]. Bromazine is characterized as a tertiary amino compound that is the 4-bromobenzhydryl ether of 2-(dimethylamino)ethanol, with the molecular formula C17H20BrNO and a molecular weight of 334.2 grams per mole [1] [4] [5]. The compound belongs to the ethanolamine class of antihistamines and functions as a histamine H1 receptor antagonist with significant antimicrobial and anticholinergic properties [1] [4].

The essential pharmacophore elements of Bromazine include the benzhydryl core structure, where two aromatic rings are connected through a central carbon atom [2] [27]. This diaryl substitution pattern is fundamental for significant H1 receptor affinity, and structure-activity relationship studies demonstrate that the two aryl moieties must be capable of adopting a non-coplanar conformation relative to each other for optimal interaction with the H1 receptor [57]. The basic terminal amine function, specifically the dimethylamino group attached via an ethoxy linker, constitutes another critical pharmacophoric element essential for receptor binding [4] [27].

| Pharmacophore Element | Structural Feature | Contribution to Activity |

|---|---|---|

| Benzhydryl Core | Two aromatic rings linked through central carbon | Essential for H1 receptor affinity [57] |

| Para-Bromophenyl Ring | Bromine substitution at para position | Enhanced antihistaminic potency [27] [28] |

| Ethanolamine Chain | Two-carbon linker with dimethylamino group | Critical for receptor binding [4] [52] |

| Ether Linkage | Oxygen bridge between benzhydryl and ethanolamine | Maintains optimal spatial orientation [1] [4] |

Role of Bromine Substitution in Antihistaminic Activity

The bromine substitution at the para position of one phenyl ring in Bromazine plays a crucial role in enhancing antihistaminic potency compared to the unsubstituted parent compound diphenhydramine [27] [28]. Comparative studies of diphenhydramine and its ring-substituted analogues, including 4-bromodiphenhydramine, have demonstrated that para-substitution with halogen atoms such as bromine significantly enhances antihistaminic potency while simultaneously reducing atropine-like anticholinergic activity [27].

The electron-withdrawing nature of the bromine atom influences the electronic properties of the aromatic ring system, which affects the compound's binding affinity to the histamine H1 receptor [27] [61]. Research has shown that electron-withdrawing substituents generally decrease potency in some antihistamine series, but the specific positioning of bromine at the para position in the benzhydryl system of Bromazine creates an optimal balance between electronic effects and steric considerations [61]. The bromine substitution enhances the compound's lipophilicity, as evidenced by pharmacokinetic studies showing increased volume of distribution and clearance parameters compared to unsubstituted analogues [30].

The structure-activity relationship data indicates that para-substitution with bromine results in improved antihistaminic activity without the significant loss of selectivity observed with other halogen substitutions [27] [28]. This enhancement is attributed to the bromine atom's ability to participate in favorable hydrophobic interactions within the H1 receptor binding site while maintaining the appropriate electronic characteristics for optimal receptor recognition [27].

Influence of Alkyl Group Size on Receptor Binding

The alkyl group composition within the ethanolamine moiety of Bromazine significantly influences receptor binding characteristics and biological activity [28] [52]. Specifically, the dimethylamino group represents an optimal alkyl substitution pattern for H1 receptor antagonism within the ethanolamine antihistamine class [28] [52]. Structure-activity relationship studies have demonstrated that modifications to the alkyl group size at the terminal nitrogen affect both antihistaminic activity and anticholinergic properties [28].

Research indicates that with increasing alkyl group size at the C-2' position, there is a corresponding decrease in antihistaminic activity and an increase in anticholinergic activity [28]. The dimethyl substitution pattern in Bromazine provides an optimal balance, maintaining potent H1 receptor antagonism while limiting excessive anticholinergic effects [28] [52]. Comparative studies have shown that the piperidino and pyrrolidino radicals are as effective as the dimethylamino group in imparting antihistaminic and atropine-like properties to the benzhydrylethyl ether molecule, while morpholino and certain other larger alkyl groups demonstrate reduced effectiveness [27].

The basic nature of the terminal amine function is critical for receptor interaction, with the aliphatic amino group being significantly more basic than the nitrogen atom bonded to the diaryl moiety [57]. This basicity difference is essential for the formation of ionic interactions with acidic residues in the H1 receptor binding site [26] [37]. The dimethylamino group's size and electronic properties allow for optimal positioning within the receptor binding pocket, facilitating the formation of critical electrostatic interactions while avoiding steric clashes that could reduce binding affinity [26] [29].

Substituent Effects on Biological Activity

Para-Substituted Phenyl Rings in H1 Receptor Antagonism

The para-substituted phenyl ring system in Bromazine demonstrates specific structural requirements for optimal H1 receptor antagonism [27] [58] [61]. The para-bromophenyl moiety contributes significantly to the compound's antihistaminic potency through multiple mechanisms involving both electronic and steric effects [27] [61]. Studies examining various para-substituted benzhydryl derivatives have established that the position and nature of substituents critically influence receptor binding affinity and antagonistic activity [58].

Research on benzhydryl-based antihistamines has shown that para-substitution with halogen atoms, particularly bromine, enhances H1 receptor binding through favorable hydrophobic interactions and optimal electronic properties [27] [59]. The bromine substituent at the para position creates an electron-deficient aromatic system that facilitates π-π stacking interactions with aromatic residues in the H1 receptor binding site [61]. Additionally, the size and polarizability of the bromine atom contribute to van der Waals interactions that stabilize the ligand-receptor complex [59].

Comparative structure-activity studies have demonstrated that para-substitution generally provides superior antihistaminic activity compared to ortho or meta substitutions [27] [58]. The para position allows for optimal spatial orientation of the substituent within the receptor binding pocket without introducing unfavorable steric interactions with other pharmacophoric elements [58] [61]. Meta-substituted analogues showed weaker H1 antagonistic activity, with pA2 values ranging from 4.62 to 5.04, while para-substituted derivatives exhibited improved activity with pA2 values in the range of 6.04 to 5.87 [58].

| Substitution Pattern | pA2 Value Range | Activity Level |

|---|---|---|

| Para-halogen | 6.04 - 5.87 [58] | Enhanced |

| Meta-halogen | 4.62 - 5.04 [58] | Weak |

| Meta-methyl | < 4 [58] | Inactive |

| Para-bromophenyl | Optimal [27] | High |

Impact of Ethanolamine Moieties on Anticholinergic Properties

The ethanolamine structural component of Bromazine significantly contributes to its anticholinergic properties, which represent secondary pharmacological activities beyond H1 receptor antagonism [4] [52] [46]. Ethanolamine antihistamines characteristically exhibit marked anticholinergic activity, which stems from their ability to bind to and block peripheral and central muscarinic receptors [4] [46]. The ethanolamine moiety's structural features, particularly the two-carbon chain linking the benzhydryl group to the dimethylamino function, create optimal spatial arrangements for muscarinic receptor interaction [25] [52].

The anticholinergic effects mediated by the ethanolamine component result from competitive antagonism at muscarinic acetylcholine receptors [20] [46]. Studies have shown that ethanolamine derivatives possess significant antimuscarinic activity, with binding constants indicating considerable affinity for muscarinic receptors in addition to their primary H1 receptor targets [20] [46]. The dimethylamino group within the ethanolamine chain is particularly important for muscarinic receptor binding, as modifications to this group significantly alter anticholinergic potency [20] [28].

Research investigating the relationship between structural modifications and anticholinergic activity has revealed that introduction of alkyl substituents at the C-4' position results in decreased anticholinergic activity while increasing antihistaminic activity [28]. This structure-activity relationship suggests that the ethanolamine moiety's conformation and electronic properties can be selectively modified to optimize the balance between desired antihistaminic effects and potentially problematic anticholinergic activities [28] [52].

The ethanolamine component also contributes to the compound's ability to cross the blood-brain barrier, leading to central anticholinergic effects [25] [52]. The lipophilic nature of the ethanolamine chain, combined with the benzhydryl group, facilitates central nervous system penetration and subsequent interaction with brain muscarinic receptors [52]. This central anticholinergic activity contributes to the sedative effects characteristic of first-generation antihistamines like Bromazine [4] [52].

Computational Modeling Studies

Molecular Docking with Histamine Receptors

Computational molecular docking studies have provided detailed insights into the binding interactions between Bromazine and histamine H1 receptors [31] [37] [26]. These studies utilize homology models based on the crystal structure of the human β2 adrenergic receptor and the human H1 receptor crystal structure to predict ligand-receptor interactions [37]. The molecular docking analysis reveals that Bromazine binds within the orthosteric pocket of the H1 receptor through multiple specific interactions with key amino acid residues [26] [37].

The binding mode of Bromazine within the H1 receptor demonstrates that the protonated dimethylamino group forms critical electrostatic interactions with the carboxylate side chain of Asp107 (position 3.32) at a distance of approximately 1.7 Å [37] [26]. Additional hydrogen bonding interactions occur between the amine group and Ser3.36 hydroxyl moiety at 2.9 Å [37]. The benzhydryl aromatic rings engage in π-π stacking interactions with aromatic residues including Tyr108 (3.33), Trp428 (6.48), Tyr431 (6.51), and Phe432 (6.52) [26] [37].

Molecular dynamics simulations have confirmed the stability of the Bromazine-H1 receptor complex, with the ligand maintaining favorable contacts throughout extended simulation periods [26] [37]. The para-bromophenyl ring specifically positions within a hydrophobic pocket formed by Phe435 (6.55) and other aromatic residues, with the bromine atom contributing to van der Waals stabilization [37]. The ether linkage in Bromazine adopts an optimal conformation that positions both the benzhydryl and ethanolamine components for maximal receptor interaction [37].

| Receptor Residue | Interaction Type | Distance (Å) | Contribution |

|---|---|---|---|

| Asp107 (3.32) | Electrostatic | 1.7 [37] | Critical for binding |

| Ser3.36 | Hydrogen bond | 2.9 [37] | Stabilizing |

| Tyr108 (3.33) | π-π stacking | 4.0 [37] | Aromatic interaction |

| Trp428 (6.48) | Hydrophobic | 3.4 [37] | Favorable contact |

Quantum Chemical Analysis of Electron Affinities

Quantum chemical calculations have been employed to analyze the electronic properties of Bromazine, particularly focusing on electron affinities and molecular orbital characteristics that influence its biological activity [39] [40] [44]. These computational studies utilize density functional theory methods and molecular orbital calculations to determine key electronic parameters including highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, and electron affinity values [36] [39].

The electron affinity calculations for Bromazine reveal important insights into its reactivity and binding characteristics [39] [42]. The presence of the bromine substituent significantly influences the compound's electron affinity, with the halogen atom contributing to the overall electronic properties of the molecule [41] [42]. Quantum chemical analysis indicates that the bromine substitution creates favorable electronic characteristics for receptor binding through modulation of the aromatic ring's electron density distribution [44].

Molecular orbital calculations demonstrate that the highest occupied molecular orbital of Bromazine is primarily localized on the aromatic ring systems, with significant contributions from the bromine atom [36] [44]. The electron density distribution analysis reveals that the bromine substituent enhances the compound's ability to participate in favorable electrostatic interactions with receptor binding sites [44]. The calculated molecular electrostatic potential maps show regions of negative potential associated with the bromine atom and ether oxygen, which correspond to potential sites for favorable receptor interactions [36].

The quantum chemical analysis of electron affinities has also provided insights into the compound's oxidation behavior and stability [44]. Studies examining the electrochemical oxidation of structurally related compounds suggest that the bromine substitution influences the oxidation potential and electron transfer characteristics [44]. These electronic properties are relevant to the compound's metabolic stability and potential for oxidative degradation pathways [44].

Histamine H1 Receptor Antagonism

Competitive Binding Dynamics

Bromazine functions as a competitive histamine H1 receptor antagonist through a well-characterized mechanism involving direct competition with endogenous histamine for receptor binding sites [1] [2] [3]. The compound exhibits competitive binding dynamics characterized by its ability to reversibly bind to histamine H1 receptors, thereby preventing the physiological effects of histamine activation [1] [2].

The competitive nature of bromazine's antagonism is demonstrated by its ability to compete with free histamine for binding at histamine H1 receptor sites, leading to a reduction in the negative symptoms associated with histamine receptor activation [1] [2]. This competitive mechanism follows classic pharmacological principles where the antagonist competes with the natural ligand for the same binding site without producing receptor activation [1] [2].

Research has shown that bromazine competitively and selectively blocks both central and peripheral histamine H1 receptors [1] [3]. The binding kinetics of H1 receptor antagonists, including bromazine, are dependent on the structural characteristics of the ligand, particularly the cyclicity of both the aromatic head group and the amine moiety [4] [5]. Studies have demonstrated that the binding kinetics of H1 receptor antagonists at the H1 receptor are significantly influenced by these structural features, with residence time being a critical factor in determining the duration of action [4] [5].

The molecular basis of bromazine's competitive binding involves interaction with specific amino acid residues within the H1 receptor binding site. Research on histamine H1 receptors has identified key residues involved in ligand binding, including aspartic acid residues that interact with the protonated amine group of antihistamines [6] [7]. The binding affinity of bromazine for H1 receptors is determined by both kinetic and thermodynamic parameters, with the dissociation constant reflecting the strength of the drug-receptor interaction [8] [9].

Modulation of Allergic Response Pathways

Bromazine modulates allergic response pathways through its antagonistic action at histamine H1 receptors, which are centrally involved in mediating allergic and inflammatory reactions [10] [11]. The compound's ability to block H1 receptors prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of gastrointestinal smooth muscle [1] [3].

The modulation of allergic response pathways by bromazine involves interference with multiple cellular signaling cascades. H1 receptor antagonists like bromazine interfere with the agonist action of histamine at the H1 receptor and are administered to attenuate inflammatory processes in conditions such as allergic rhinitis, allergic conjunctivitis, and urticaria [10] [11]. The mechanism involves reducing the activity of the nuclear factor-kappa B (NF-κB) immune response transcription factor through the phospholipase C and phosphatidylinositol signaling pathways [10] [11].

This pathway modulation leads to decreased antigen presentation and reduced expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors [10] [11]. Furthermore, bromazine's action results in lowered calcium ion concentrations, which leads to increased mast cell stability and reduces further histamine release [10] [11]. The compound acts on H1 receptors in T-cells to inhibit the immune response, in blood vessels to constrict dilated blood vessels, and in smooth muscles of lungs and intestines to relax those muscles [10] [11].

Anticholinergic Activity

Muscarinic Receptor Blockade

Bromazine exhibits significant anticholinergic activity through its ability to bind to and block muscarinic acetylcholine receptors [1] [2] [3]. The compound demonstrates muscarinic receptor antagonist properties, which contribute to its therapeutic effects and side effect profile [1] [2]. This anticholinergic activity is characteristic of ethanolamine antihistamines, which have greater anticholinergic activity compared to other antihistamine classes [1] [2] [3].

The muscarinic receptor blockade by bromazine involves competitive inhibition of acetylcholine binding at muscarinic receptor sites [12] [13]. Muscarinic receptor antagonists like bromazine function by competitively blocking the binding of acetylcholine to muscarinic receptors, resulting in an anticholinergic response [13]. This mechanism involves the compound binding to the same site as acetylcholine but without producing receptor activation [12] [13].

Research has demonstrated that bromazine binds to and blocks both peripheral and central muscarinic receptors [1] [3]. The binding characteristics of muscarinic antagonists vary among different receptor subtypes, with evidence suggesting that bromazine may exhibit selectivity for certain muscarinic receptor subtypes [14] [15]. The compound's anticholinergic effects are manifested through blockade of parasympathetic nervous system activity, which normally functions in "rest-and-digest" responses [12] [16].

The muscarinic receptor subtypes (M1-M5) exhibit different binding characteristics for antagonists, and bromazine's interaction with these subtypes contributes to its overall pharmacological profile [14] [15]. Studies have shown that the binding properties of muscarinic antagonists can be subtype-selective, with different compounds showing varying affinities for different muscarinic receptor subtypes [14] [15].

Central vs. Peripheral Antimuscarinic Effects

Bromazine produces both central and peripheral antimuscarinic effects due to its ability to cross the blood-brain barrier and interact with muscarinic receptors in both the central nervous system and peripheral tissues [1] [2] [3]. The central antimuscarinic effects of bromazine are responsible for many of its therapeutic actions as well as its side effects [1] [2].

The central antimuscarinic effects of bromazine include sedation, antiemetic activity, and antidyskinetic effects [1] [2] [3]. The compound's ability to treat drug-induced extrapyramidal symptoms and mild cases of Parkinson's disease is attributed to its central antimuscarinic activity [1] [2]. The exact mechanism underlying these central effects involves the compound's interaction with muscarinic receptors in the brain, particularly those involved in motor control and nausea regulation [1] [2].

Peripheral antimuscarinic effects of bromazine include actions on smooth muscle, glandular secretions, and cardiovascular function [17] [18]. These effects manifest as dry mouth, reduced respiratory tract secretions, and effects on gastrointestinal motility [17] [18]. The peripheral antimuscarinic activity contributes to the compound's therapeutic effects in treating allergic symptoms by reducing nasal and bronchial secretions [20].

The distinction between central and peripheral antimuscarinic effects is important for understanding bromazine's therapeutic index and side effect profile [17] [18]. Lipophilic antimuscarinic agents like bromazine readily cross the blood-brain barrier and produce central nervous system effects, while less lipophilic agents primarily produce peripheral effects [17] [18]. The ability of bromazine to produce both central and peripheral antimuscarinic effects contributes to its broad spectrum of pharmacological activity [17] [18].

Antimicrobial Properties

Mechanisms of Bacterial Inhibition

Bromazine exhibits antimicrobial properties against both gram-positive and gram-negative bacterial strains through mechanisms that are distinct from its antihistaminic activity [21] [22] [23]. Research has demonstrated that bromazine shows significant antibacterial action when tested against multiple strains of aerobic and anaerobic bacteria [21] [22]. The antimicrobial activity of bromazine represents a non-conventional approach to antimicrobial therapy, as it is primarily known as an antihistamine [21] [22].

The mechanisms of bacterial inhibition by bromazine likely involve membrane perturbation and disruption of bacterial cellular processes [24] [25]. Compounds with antimicrobial properties often act through membrane permeabilization mechanisms, where they induce structural changes in bacterial membranes that lead to increased permeability and cell death [24] [25]. The bromine substitution in bromazine may enhance its antimicrobial properties by increasing its lipophilicity and membrane-penetrating ability [26] [27].

Studies have shown that bromazine demonstrates activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect [21] [22]. The minimum inhibitory concentration (MIC) values for various bacterial strains indicate that bromazine has meaningful antimicrobial activity, although specific MIC values for bromazine have not been extensively documented [21] [22].

The antimicrobial mechanism may also involve interference with bacterial protein synthesis or cellular respiration, as these are common targets for antimicrobial agents [28]. The compound's ability to penetrate bacterial membranes and interact with intracellular targets contributes to its antimicrobial efficacy [24] [25]. The presence of the bromine atom in bromazine's structure may enhance its antimicrobial activity through increased reactivity with bacterial cellular components [26] [27].

Synergistic Effects with Antihistaminic Action

Bromazine demonstrates synergistic effects between its antimicrobial and antihistaminic activities, creating a dual therapeutic benefit that may be particularly valuable in treating conditions involving both allergic and infectious components [21] [22]. Research has shown that bromazine exhibits high degrees of synergism when used in combination with other antimicrobial agents, particularly other antihistamines with antimicrobial properties [21] [22].

The synergistic effects are demonstrated through enhanced antimicrobial activity when bromazine is combined with other compounds such as promethazine and methdilazine [21] [22]. These combinations show greater antimicrobial efficacy than individual compounds alone, suggesting that the mechanisms of action complement each other [21] [22]. The synergistic effect may result from different compounds targeting multiple bacterial pathways simultaneously [21] [22].

The dual action of bromazine as both an antihistamine and antimicrobial agent provides therapeutic advantages in conditions where inflammation and infection co-occur [21] [22]. This is particularly relevant in respiratory conditions, skin infections, and other inflammatory states where both allergic responses and microbial colonization contribute to pathology [21] [22].

The synergistic effects extend beyond simple additive activity, suggesting that the antihistaminic and antimicrobial mechanisms may interact at the cellular level [21] [22]. The anti-inflammatory effects of H1 receptor antagonism may create conditions that enhance the antimicrobial activity by reducing local inflammation and improving drug penetration [21] [22]. Similarly, the antimicrobial activity may reduce the bacterial load that contributes to inflammatory responses, creating a positive feedback loop for therapeutic benefit [21] [22].

Research has indicated that the synergistic effects of bromazine are particularly pronounced against bacterial strains that show sensitivity to multiple antihistamines with antimicrobial properties [21] [22]. This suggests that there may be common targets or mechanisms that are affected by this class of compounds, leading to enhanced therapeutic efficacy when used in combination [21] [22].

| Pharmacological Property | Bromazine | Mechanism | Clinical Significance |

|---|---|---|---|

| H1 Receptor Antagonism | Competitive inhibition | Blocks histamine binding | Treats allergic symptoms |

| Anticholinergic Activity | Muscarinic receptor blockade | Prevents acetylcholine binding | Sedation, antiemetic effects |

| Antimicrobial Properties | Membrane disruption | Bacterial cell wall damage | Broad-spectrum activity |

| Synergistic Effects | Dual mechanism | Combined anti-inflammatory/antimicrobial | Enhanced therapeutic efficacy |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4

UNII

Related CAS

Drug Indication

Pharmacology

Bromodiphenhydramine is a brominated derivative of diphenhydramine, an ethanolamine derivative and histamine H1 receptor antagonist with anti-allergic, sedative, antiemetic and anticholinergic properties. Bromazine competitively and selectively blocks central and peripheral histamine H1 receptors, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal (GI) smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of GI smooth muscle. In addition, bromazine binds to and blocks peripheral and central muscarinic receptors.

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AA - Aminoalkyl ethers

R06AA01 - Bromazine

Mechanism of Action

Other CAS

1808-12-4

Absorption Distribution and Excretion

Metabolism Metabolites

Hepatic (cytochrome P-450 system); some renal. Half Life: 1 to 4 hours